Product packaging for Labrafil(Cat. No.:CAS No. 62563-68-2)

Labrafil

Cat. No.: B13420309
CAS No.: 62563-68-2
M. Wt: 765.2 g/mol
InChI Key: OIQOAYVCKAHSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labrafil is a series of non-ionic, surfactant excipients primarily composed of mono-, di-, and triglycerides along with PEG-6 mono- and diesters of various fatty acids . The specific fatty acid profile defines the different types, such as this compound M 1944 CS (oleic acid), this compound M 2125 CS (linoleic acid), and this compound M 2130 CS (lauric and stearic acids), which results in them being liquid or waxy solids at room temperature . With an HLB value of 9, this compound is water-dispersible and acts as a key component in Self-Emulsifying Drug Delivery Systems (SEDDS) . Its primary research value lies in its ability to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) and significantly increase their oral bioavailability . It functions by spontaneously forming a coarse emulsion (Type II LFCS) upon gentle agitation in aqueous media, which can be further optimized to form SMEDDS (Type III LFCS) when combined with surfactants like Labrasol® or Gelucire® 44/14 . Beyond oral applications, it serves as an effective co-emulsifier in topical formulations, helping to improve the stability of creams and emulsions . The safety profile of this compound is supported by substantial toxicological data and its precedence of use in approved pharmaceutical products . Researchers have successfully incorporated it into various advanced delivery systems, including nanostructured lipid carriers (NLCs) to control drug release and enhance bioavailability, as demonstrated with drugs like fenofibrate . Its stability under varying pH, temperature conditions, and through lyophilization has also been investigated for robust formulation development . This product is For Research Use Only. It is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H88O10 B13420309 Labrafil CAS No. 62563-68-2

Properties

CAS No.

62563-68-2

Molecular Formula

C43H88O10

Molecular Weight

765.2 g/mol

IUPAC Name

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;hexadecanoic acid;octadecanoic acid

InChI

InChI=1S/C18H36O2.C16H32O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);9-12H,1-8H2

InChI Key

OIQOAYVCKAHSEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O

Related CAS

62563-68-2

Origin of Product

United States

Fundamental Mechanisms of Labrafil in Formulation Science

Self-Emulsification Phenomenon Induced by Labrafil

Self-emulsification is a process where an isotropic mixture of oil, surfactant, and sometimes co-solvent spontaneously forms an oil-in-water (O/W) emulsion or microemulsion when introduced into an aqueous phase with gentle agitation. researchgate.netisciii.es this compound, being a water-dispersible surfactant, facilitates this process. gattefosse.comgattefosse.com The energy required for self-emulsification is low, or even negative, compared to conventional emulsion formation, which requires significant external energy input. researchgate.netisciii.es The digestive motility of the gastrointestinal tract is typically sufficient to provide the necessary agitation for self-emulsification in vivo. researchgate.net

Kinetics and Thermodynamics of Emulsion Formation

Thermodynamically, conventional oil/water dispersions are unfavorable due to the positive free energy of formation associated with the increased interfacial area between the two phases. researchgate.net This leads to phase separation over time to reduce interfacial tension and free energy. researchgate.net Surfactants like this compound reduce interfacial tension and can form a barrier around droplets, prolonging stability, although conventional emulsions remain thermodynamically unstable. researchgate.netresearchgate.net

Self-emulsification, however, can occur spontaneously when the entropy change favoring dispersion outweighs the energy needed to increase the surface area. researchgate.netmedwinpublishers.comscielo.br The free energy change (ΔG) for emulsion formation is related to the interfacial energy (σ) and the change in surface area (ΔA), expressed as ΔG = ΣNπr²σ, where N is the number of droplets with radius r. researchgate.netisciii.es For spontaneous emulsification, the free energy required is very low, positive, or negative. isciii.es This process involves destabilization through the contraction of the local interfacial region. isciii.esmedwinpublishers.com

The kinetics of self-emulsification are influenced by factors such as the rate of water penetration into the oil phase containing the surfactant. ucl.ac.uk Initially, water penetrates, potentially forming a liquid crystalline phase. ucl.ac.uk As water content exceeds the oil's solubility limits, surface pressure increases, decreasing interfacial tension and promoting expansion. ucl.ac.uk

Role of Interfacial Tension Reduction in Spontaneous Emulsification

A key aspect of self-emulsification is the significant reduction in interfacial tension between the oil and aqueous phases facilitated by the surfactant components of this compound. researchgate.netinnovareacademics.inresearchgate.netmpg.de Surfactants adsorb rapidly at the oil-water interface, forming a complex film that lowers interfacial tension to very low, near-zero, or even negative values. researchgate.netinnovareacademics.inrjpdft.com This reduction in interfacial tension decreases the energy required to create new surface area, thereby promoting spontaneous droplet formation. researchgate.netinnovareacademics.in Interfacial turbulence, arising from local reductions in interfacial tension, is also proposed as a mechanism contributing to spontaneous emulsification. researchgate.net

Liquid Crystal Formation and Its Influence on Emulsification

The formation of liquid crystalline phases at the oil-water interface can play a role in the self-emulsification process induced by this compound. researchgate.netucl.ac.uk As water penetrates the oil phase containing the surfactant, a liquid crystalline phase can form. ucl.ac.uk The rate of water penetration is dependent on the type of liquid crystal formed. ucl.ac.uk These liquid crystalline structures can contribute to interfacial turbulence and droplet formation. ucl.ac.uk Studies have observed extensive interfacial liquid crystals with this compound M 1944 CS, suggesting their involvement in the formation of self-emulsifying oil-in-water droplets. ucl.ac.uk Liquid crystalline phases can also be very effective in emulsion stabilization. wiley-vch.de The formation of liquid crystal structures at the oil-water interface can make emulsions more stable and exhibit solid-like properties during storage. scirp.org

Phase Inversion Processes in this compound-Containing Systems

Phase inversion can be a mechanism involved in the self-emulsification of systems containing this compound. ucl.ac.uk Simple oil-in-water emulsions may be formed by phase inversion from a multiple emulsion system. ucl.ac.uk This process appears to be self-emulsifying as it requires little or no external energy. ucl.ac.uk In one proposed mechanism, the surfactant initially present in the oil phase forms inverse micelles that solubilize water, leading to an intermediate multiple emulsion phase, which is essential for phase inversion to occur. ucl.ac.uk Phase inversion can be triggered by surfactant migration to the external phase. ucl.ac.uk

Phase inversion can be induced by altering the composition of the system, such as by gradually adding water to an oil-emulsifier mixture (Phase Inversion Composition method). nih.govnih.gov This can lead to a transition from a water-in-oil (W/O) nanoemulsion to an oil-in-water (O/W) system via an intermediate bicontinuous microemulsion or lamellar structures. nih.gov The Phase Inversion Temperature (PIT) method, which involves temperature changes to induce phase transitions, is another related process utilized in the preparation of lipid nanocarriers. rjpdft.comresearchgate.net

Mechanisms of Solubilization Enhancement by this compound

This compound is widely used as a solubilizer for poorly water-soluble APIs. mdpi.comgattefosse.comgattefosse.comcphi-online.com Its ability to enhance solubility is primarily attributed to the formation of colloidal structures, particularly micelles, in aqueous environments. pharmaexcipients.com

Micellar Solubilization Mechanisms

Micellar solubilization is a key mechanism by which this compound enhances the solubility of hydrophobic drugs. isciii.essci-hub.rudovepress.com When this compound, a non-ionic surfactant, is dispersed in an aqueous phase above its critical micelle concentration (CMC), its amphiphilic molecules aggregate to form micelles. innovareacademics.indovepress.com These micelles consist of a hydrophobic core and a hydrophilic shell. dovepress.com Poorly water-soluble drugs, being lipophilic, can partition into or be encapsulated within the hydrophobic core of these micelles. isciii.esdovepress.com This effectively increases the apparent solubility of the drug in the aqueous medium. isciii.esdovepress.com

The extent of micellar solubilization is influenced by the concentration of the surfactant and the characteristics of the drug molecule. sci-hub.ru As surfactant concentration increases beyond the CMC, the number of micelles increases, leading to enhanced solubilization capacity. innovareacademics.indovepress.com The chemical structure and properties of the drug, such as its lipophilicity, also dictate how readily it can be accommodated within the micellar core. sci-hub.ru

This compound M 1944 CS and this compound M 2125 CS, both polyoxylglycerides containing PEG moieties, are known to form micelles and are used to enhance the solubility of poorly water-soluble APIs. gattefosse.comgattefosse.comsci-hub.ru Studies have investigated the solubilization capacity of this compound M 1944 CS for various drugs. medwinpublishers.comdovepress.com The formation of these micellar structures presents the drug in a dissolved state, which is readily available for absorption. isciii.esmedwinpublishers.com

Amorphous Solid Dispersion Formation with this compound

Amorphous solid dispersions (ASDs) involve dispersing a drug in an amorphous state within a solid matrix, often a polymer or a mixture of excipients. wisc.edu This technique can significantly improve the dissolution rate and apparent solubility of poorly water-soluble drugs by presenting the drug in a higher energy, disordered state, thus overcoming the lattice energy of the crystalline form. wisc.edud-nb.inforesearchgate.net

This compound, as a lipid-based excipient with surfactant properties, can contribute to the formation and stabilization of amorphous solid dispersions. While polymers are commonly used to inhibit recrystallization in ASDs by reducing molecular mobility and increasing the glass transition temperature (Tg), lipid-based excipients like this compound can also play a role, particularly in formulations prepared by hot-melt methods. wisc.eduresearchgate.net Studies have investigated the influence of this compound on the properties of solid dispersions. For instance, research on naproxen (B1676952) solid dispersions prepared by the hot melt method demonstrated that the inclusion of this compound M2130, alongside PEG6000, resulted in solid dispersions where the drug was in an amorphous state, as revealed by techniques like DSC and XRD. researchgate.netmazums.ac.irmazums.ac.ir This amorphous state contributed to a significant increase in the dissolution rate of naproxen compared to the pure crystalline drug and physical mixtures. researchgate.netmazums.ac.irmazums.ac.ir

The mechanism by which this compound assists in ASD formation and stabilization in hot-melt processes is related to its ability to solubilize the drug in the melt and potentially interact with the drug molecules, hindering their ability to recrystallize upon cooling. The surfactant nature of this compound may also improve the miscibility of the drug within the lipid matrix, facilitating the formation of a homogeneous amorphous dispersion.

Enhancement of Wettability and Surface Area of Active Compounds

Poor wettability and low surface area of hydrophobic drug particles are major factors limiting their dissolution rate. d-nb.infonih.gov this compound, being a surfactant, can effectively enhance the wettability of poorly water-soluble APIs by reducing the interfacial tension between the drug particles and the dissolution medium. d-nb.infomazums.ac.ir This allows the aqueous medium to more easily penetrate the surface of the drug particles, promoting faster dissolution.

Furthermore, in lipid-based formulations, particularly self-emulsifying drug delivery systems (SEDDS) and self-nano-emulsifying drug delivery systems (SNEDDS) where this compound is a common component, the formulation spontaneously forms fine dispersions or nanoemulsions upon contact with aqueous media in the GI tract. gattefosse.comgattefosse.compharmaexcipients.comgattefosse.com These fine dispersions consist of small droplets with a very large cumulative surface area. ucl.ac.uktandfonline.com When the drug is dissolved or dispersed within these droplets, the increased surface area exposed to the aqueous environment significantly enhances the rate of drug release and dissolution. ucl.ac.uktandfonline.com Studies on SNEDDS formulations have highlighted that the small droplet size increases the surface area for absorption and improves drug permeability. tandfonline.com The incorporation of surface-active lipophiles like this compound 1944 CS has been shown to successfully nanosize drug particles in nanosuspensions, further increasing the surface area available for dissolution. researchgate.net

The enhancement of wettability and surface area by this compound contributes to overcoming the dissolution challenges associated with poorly water-soluble drugs, thereby improving their absorption and bioavailability. d-nb.infonih.gov

Lipid Digestion and Its Impact on this compound Formulations

Upon oral administration, lipid-based formulations containing this compound undergo digestion in the gastrointestinal tract. This process, mediated by lipases and bile salts, is crucial for the release and absorption of the incorporated drug. gattefosse.comdiva-portal.orgdrug-dev.comchem-soc.si

Enzymatic Hydrolysis of Glycerides and Polyethylene (B3416737) Glycol Esters in this compound

This compound is composed of glycerides (mono-, di-, and triglycerides) and PEG-6 mono- and diesters of fatty acids. mdpi.comgattefosse.comgattefosse.commdpi.comocl-journal.org These components are substrates for enzymatic hydrolysis by lipases present in the GI tract, primarily gastric lipase (B570770) in the stomach and pancreatic lipase in the small intestine. diva-portal.orgdrug-dev.comnih.gov

The triglycerides and diglycerides in this compound are hydrolyzed by lipases to produce monoglycerides (B3428702) and free fatty acids. diva-portal.orgdrug-dev.comchem-soc.si The PEG-6 esters of fatty acids can also undergo hydrolysis, releasing PEG and free fatty acids. d-nb.info The extent and rate of hydrolysis are influenced by factors such as the type of fatty acids (e.g., chain length and saturation), the presence of bile salts, and the specific lipase involved. d-nb.infoucl.ac.ukdiva-portal.orgnih.gov

Studies using in vitro lipolysis models, such as the pH-stat method, are employed to simulate this enzymatic digestion and understand the behavior of this compound formulations in the GI environment. ucl.ac.ukchem-soc.sinih.gov These studies allow for the monitoring of free fatty acid release over time, providing insights into the rate and extent of this compound digestion. Research has shown that different this compound grades, varying in their fatty acid composition (e.g., linoleic vs. oleic acid), can exhibit differences in their susceptibility to enzymatic breakdown. ocl-journal.org

Colloidal Structure Formation during Digestion (e.g., vesicles, mixed micelles)

The products of lipid digestion, including monoglycerides and free fatty acids, along with bile salts and phospholipids (B1166683) present in the intestinal lumen, self-assemble into various colloidal structures. gattefosse.comdiva-portal.orgchem-soc.sinih.govnih.gov These structures include vesicles (unilamellar and multilamellar) and mixed micelles. gattefosse.comdiva-portal.orgchem-soc.sinih.govnih.gov

As this compound is digested, its hydrolysis products contribute to the formation of these colloidal phases. The amphiphilic nature of monoglycerides and fatty acids allows them to associate with bile salts and phospholipids, forming aggregates that can solubilize poorly water-soluble drugs. gattefosse.comdiva-portal.orgchem-soc.sinih.govnih.gov The formation of these colloidal structures is a dynamic process that changes as digestion progresses. Initially, larger structures like vesicles may form, which can transform into smaller mixed micelles as more digestion products become available and in the presence of sufficient bile salts. chem-soc.sinih.gov

These colloidal structures play a critical role in the absorption of lipophilic drugs formulated with this compound. They act as carriers, maintaining the drug in a solubilized state within the aqueous environment of the intestinal lumen and facilitating its transport across the unstirred water layer to the intestinal epithelium. d-nb.infogattefosse.comdiva-portal.orgchem-soc.sinih.gov Techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS) are used to visualize and characterize these colloidal structures formed during the in vitro digestion of this compound-based formulations. chem-soc.sinih.gov

Influence of this compound Components on Lipolysis Kinetics

The specific composition of this compound, particularly the types of glycerides and PEG esters, can influence the kinetics of lipid digestion. The presence of surfactants, such as the PEG esters in this compound, can affect lipase activity. ucl.ac.uk While surfactants are essential for emulsification and increasing the surface area for lipase action, high concentrations or certain types of surfactants can sometimes inhibit lipolysis. ucl.ac.uk

Studies have investigated the impact of different this compound grades and their components on the rate and extent of lipolysis. For example, the chain length of the fatty acids in the glycerides can affect how quickly they are hydrolyzed, with medium-chain triglycerides generally being digested faster than long-chain triglycerides. ucl.ac.uk The PEG-6 esters in this compound can also influence lipolysis kinetics, and their concentration in the formulation is a critical factor to consider. ucl.ac.uk

Understanding the influence of this compound components on lipolysis kinetics is important for optimizing formulation performance. The rate and extent of digestion directly impact the generation of solubilizing colloidal structures and the release of the drug, ultimately affecting its absorption. In vitro lipolysis models are valuable tools for assessing these effects and guiding the rational design of this compound-based formulations for improved oral bioavailability. nih.govnih.gov

Compound NamePubChem CID
This compound198429
Glycereth-388802
Palmitic Acid985
Stearic Acid5281
Linoleic Acid5280450
Oleic Acid445639
Polyethylene Glycol (PEG)174
Triglyceride-
Diglyceride-
Monoglyceride-
PEG Fatty Acid Ester-
Naproxen15639
PEG600024938-91-8 (CAS, often associated with PEG)
Bile Salt-
Phospholipid-

Note: PubChem CIDs for general classes like Triglyceride, Diglyceride, Monoglyceride, PEG Fatty Acid Ester, Bile Salt, and Phospholipid are not applicable as they represent broad categories of compounds. The CID for PEG6000 refers to its CAS number which is often associated with PEG polymers of varying molecular weights.this compound is a non-ionic surfactant widely utilized in pharmaceutical formulations, particularly lipid-based drug delivery systems (LBDDS), to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). mdpi.comgattefosse.comgattefosse.compharmaexcipients.comnih.gov It is composed of a mixture of mono-, di-, and triglycerides, as well as polyethylene glycol (PEG)-6 mono- and diesters of fatty acids, primarily linoleic acid (C18:2) in the case of this compound M 2125 CS, and oleic acid (C18:1) for this compound M 1944 CS. mdpi.comgattefosse.comgattefosse.commdpi.comocl-journal.org This complex composition contributes to its amphiphilic nature, allowing it to interact with both lipid and aqueous environments.

This compound's utility in formulation science stems from its ability to influence the physical state and behavior of drugs within a formulation and during their transit through the gastrointestinal (GI) tract.

Amorphous Solid Dispersion Formation with this compound

Amorphous solid dispersions (ASDs) involve dispersing a drug in an amorphous state within a solid matrix, often a polymer or a mixture of excipients. wisc.edu This technique can significantly improve the dissolution rate and apparent solubility of poorly water-soluble drugs by presenting the drug in a higher energy, disordered state, thus overcoming the lattice energy of the crystalline form. wisc.edud-nb.inforesearchgate.net

This compound, as a lipid-based excipient with surfactant properties, can contribute to the formation and stabilization of amorphous solid dispersions. While polymers are commonly used to inhibit recrystallization in ASDs by reducing molecular mobility and increasing the glass transition temperature (Tg), lipid-based excipients like this compound can also play a role, particularly in formulations prepared by hot-melt methods. wisc.eduresearchgate.net Studies have investigated the influence of this compound on the properties of solid dispersions. For instance, research on naproxen solid dispersions prepared by the hot melt method demonstrated that the inclusion of this compound M2130, alongside PEG6000, resulted in solid dispersions where the drug was in an amorphous state, as revealed by techniques like DSC and XRD. researchgate.netmazums.ac.irmazums.ac.ir This amorphous state contributed to a significant increase in the dissolution rate of naproxen compared to the pure crystalline drug and physical mixtures. researchgate.netmazums.ac.irmazums.ac.ir

The mechanism by which this compound assists in ASD formation and stabilization in hot-melt processes is related to its ability to solubilize the drug in the melt and potentially interact with the drug molecules, hindering their ability to recrystallize upon cooling. The surfactant nature of this compound may also improve the miscibility of the drug within the lipid matrix, facilitating the formation of a homogeneous amorphous dispersion.

Enhancement of Wettability and Surface Area of Active Compounds

Poor wettability and low surface area of hydrophobic drug particles are major factors limiting their dissolution rate. d-nb.infonih.gov this compound, being a surfactant, can effectively enhance the wettability of poorly water-soluble APIs by reducing the interfacial tension between the drug particles and the dissolution medium. d-nb.infomazums.ac.ir This allows the aqueous medium to more easily penetrate the surface of the drug particles, promoting faster dissolution.

Furthermore, in lipid-based formulations, particularly self-emulsifying drug delivery systems (SEDDS) and self-nano-emulsifying drug delivery systems (SNEDDS) where this compound is a common component, the formulation spontaneously forms fine dispersions or nanoemulsions upon contact with aqueous media in the GI tract. gattefosse.comgattefosse.compharmaexcipients.comgattefosse.com These fine dispersions consist of small droplets with a very large cumulative surface area. ucl.ac.uktandfonline.com When the drug is dissolved or dispersed within these droplets, the increased surface area exposed to the aqueous environment significantly enhances the rate of drug release and dissolution. ucl.ac.uktandfonline.com Studies on SNEDDS formulations have highlighted that the small droplet size increases the surface area for absorption and improves drug permeability. tandfonline.com The incorporation of surface-active lipophiles like this compound 1944 CS has been shown to successfully nanosize drug particles in nanosuspensions, further increasing the surface area available for dissolution. researchgate.net

The enhancement of wettability and surface area by this compound contributes to overcoming the dissolution challenges associated with poorly water-soluble drugs, thereby improving their absorption and bioavailability. d-nb.infonih.gov

Lipid Digestion and Its Impact on this compound Formulations

Upon oral administration, lipid-based formulations containing this compound undergo digestion in the gastrointestinal tract. This process, mediated by lipases and bile salts, is crucial for the release and absorption of the incorporated drug. gattefosse.comdiva-portal.orgdrug-dev.comchem-soc.si

Enzymatic Hydrolysis of Glycerides and Polyethylene Glycol Esters in this compound

This compound is composed of glycerides (mono-, di-, and triglycerides) and PEG-6 mono- and diesters of fatty acids. mdpi.comgattefosse.comgattefosse.commdpi.comocl-journal.org These components are substrates for enzymatic hydrolysis by lipases present in the GI tract, primarily gastric lipase in the stomach and pancreatic lipase in the small intestine. diva-portal.orgdrug-dev.comnih.gov

The triglycerides and diglycerides in this compound are hydrolyzed by lipases to produce monoglycerides and free fatty acids. diva-portal.orgdrug-dev.comchem-soc.si The PEG-6 esters of fatty acids can also undergo hydrolysis, releasing PEG and free fatty acids. d-nb.info The extent and rate of hydrolysis are influenced by factors such as the type of fatty acids (e.g., chain length and saturation), the presence of bile salts, and the specific lipase involved. d-nb.infoucl.ac.ukdiva-portal.orgnih.gov

Studies using in vitro lipolysis models, such as the pH-stat method, are employed to simulate this enzymatic digestion and understand the behavior of this compound formulations in the GI environment. ucl.ac.ukchem-soc.sinih.gov These studies allow for the monitoring of free fatty acid release over time, providing insights into the rate and extent of this compound digestion. Research has shown that different this compound grades, varying in their fatty acid composition (e.g., linoleic vs. oleic acid), can exhibit differences in their susceptibility to enzymatic breakdown. ocl-journal.org

Colloidal Structure Formation during Digestion (e.g., vesicles, mixed micelles)

The products of lipid digestion, including monoglycerides and free fatty acids, along with bile salts and phospholipids present in the intestinal lumen, self-assemble into various colloidal structures. gattefosse.comdiva-portal.orgchem-soc.sinih.govnih.gov These structures include vesicles (unilamellar and multilamellar) and mixed micelles. gattefosse.comdiva-portal.orgchem-soc.sinih.govnih.gov

As this compound is digested, its hydrolysis products contribute to the formation of these colloidal phases. The amphiphilic nature of monoglycerides and fatty acids allows them to associate with bile salts and phospholipids, forming aggregates that can solubilize poorly water-soluble drugs. gattefosse.comdiva-portal.orgchem-soc.sinih.govnih.gov The formation of these colloidal structures is a dynamic process that changes as digestion progresses. Initially, larger structures like vesicles may form, which can transform into smaller mixed micelles as more digestion products become available and in the presence of sufficient bile salts. chem-soc.sinih.gov

These colloidal structures play a critical role in the absorption of lipophilic drugs formulated with this compound. They act as carriers, maintaining the drug in a solubilized state within the aqueous environment of the intestinal lumen and facilitating its transport across the unstirred water layer to the intestinal epithelium. d-nb.infogattefosse.comdiva-portal.orgchem-soc.sinih.gov Techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS) are used to visualize and characterize these colloidal structures formed during the in vitro digestion of this compound-based formulations. chem-soc.sinih.gov

Influence of this compound Components on Lipolysis Kinetics

The specific composition of this compound, particularly the types of glycerides and PEG esters, can influence the kinetics of lipid digestion. The presence of surfactants, such as the PEG esters in this compound, can affect lipase activity. ucl.ac.uk While surfactants are essential for emulsification and increasing the surface area for lipase action, high concentrations or certain types of surfactants can sometimes inhibit lipolysis. ucl.ac.uk

Studies have investigated the impact of different this compound grades and their components on the rate and extent of lipolysis. For example, the chain length of the fatty acids in the glycerides can affect how quickly they are hydrolyzed, with medium-chain triglycerides generally being digested faster than long-chain triglycerides. ucl.ac.uk The PEG-6 esters in this compound can also influence lipolysis kinetics, and their concentration in the formulation is a critical factor to consider. ucl.ac.uk

Advanced Formulation Strategies Utilizing Labrafil

Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) with Labrafil

SEDDS and SNEDDS are isotropic mixtures of oils, surfactants, and sometimes co-surfactants or co-solvents, designed to spontaneously form fine oil-in-water emulsions or nanoemulsions when diluted with aqueous media, such as the gastrointestinal fluids. This compound, with its self-emulsifying properties, is a key component in the design of these systems for delivering lipophilic drugs. gattefossechina.cnamericanpharmaceuticalreview.comnih.govmdpi.comasianjpr.com

Design Principles for Optimal this compound-Based SEDDS/SNEDDS

The design of optimal this compound-based SEDDS/SNEDDS involves careful selection of components and their ratios to ensure spontaneous emulsification and the formation of stable dispersions with desired droplet size characteristics. Key principles include assessing the solubility of the active pharmaceutical ingredient (API) in various excipients, including different types of this compound, to ensure adequate drug loading without precipitation. nih.govmdpi.comcsfarmacie.czjst.go.jp this compound series, such as this compound M 1944 CS (oleoyl polyoxyl-6 glycerides) and this compound M 2130 CS (lauroyl polyoxyl-6 glycerides), are recognized for their self-emulsifying capabilities. gattefossechina.cnamericanpharmaceuticalreview.com The hydrophilic-lipophilic balance (HLB) of the surfactant system, including this compound and co-surfactants, plays a crucial role in achieving fine, uniform emulsion droplets. jst.go.jpbrieflands.com The fatty acid composition of this compound, such as the long-chain unsaturated C18:1 and C18:2 fatty acids in some types, can influence drug absorption mechanisms, potentially enhancing lymphatic uptake. americanpharmaceuticalreview.com Optimization aims for formulations that rapidly form nanoemulsions (within 1 minute) with a clear or bluish appearance upon aqueous dilution, indicating small droplet size. rsc.org

Role of this compound in Liquid and Solid SEDDS Formulations

This compound serves as a primary lipid phase or a self-emulsifying component in liquid SEDDS formulations. gattefossechina.cnamericanpharmaceuticalreview.comnih.govcsfarmacie.czjst.go.jpbrieflands.comnih.govscielo.brub.edu Its ability to solubilize lipophilic drugs and facilitate emulsification is central to the performance of these liquid systems. americanpharmaceuticalreview.comnih.govmdpi.comcsfarmacie.cz

This compound also plays a role in the development of solid SEDDS. Liquid SEDDS formulations containing this compound can be transformed into solid oral dosage forms by adsorbing the liquid mixture onto solid carriers. americanpharmaceuticalreview.comnih.gov This process allows for the benefits of SEDDS (enhanced solubility and absorption) to be delivered in a solid format, potentially improving stability and patient compliance. americanpharmaceuticalreview.comnih.govnih.gov this compound M 2130 CS has also been used as a carrier in the preparation of semisolid matrices for filling into hard gelatin capsules, demonstrating its utility in formulations beyond simple liquid fill. globalresearchonline.net The solidification process, such as adsorption onto porous carriers like microcrystalline cellulose (B213188) or colloidal silicon dioxide, aims to retain the self-emulsifying properties of the original liquid formulation. americanpharmaceuticalreview.comscielo.br

Pseudo-Ternary Phase Diagram Construction and Interpretation for this compound Systems

Pseudo-ternary phase diagrams are indispensable tools for visualizing the self-emulsifying regions and optimizing the composition of this compound-based SEDDS/SNEDDS. These diagrams typically represent the proportions of the oil phase (which may include this compound), the surfactant or a mixture of surfactant and co-surfactant (Smix), and the aqueous phase. nih.govcsfarmacie.czjst.go.jpjst.go.jpbrieflands.comrsc.orgnih.govscielo.brnih.govresearchgate.net

Construction involves preparing mixtures with varying ratios of the components and observing their behavior upon dilution with water. nih.govcsfarmacie.czjst.go.jpjst.go.jprsc.orgnih.govscielo.brresearchgate.net The boundaries of the self-emulsifying region are determined by visually assessing the clarity and appearance of the resulting dispersion or by measuring the droplet size. jst.go.jpjst.go.jprsc.orgnih.govscielo.brnih.gov Regions forming clear microemulsions or nanoemulsions with desired droplet sizes (typically below 200 nm for SNEDDS) are identified as the optimal composition range. nih.govnih.govscielo.brnih.gov For example, a pseudo-ternary phase diagram using this compound M 1944 CS as the oil phase, with a surfactant and co-surfactant mixture, can delineate regions of oil-in-water microemulsion, water-in-oil microemulsion, and gel formation. researchgate.net Interpretation focuses on identifying the areas that yield stable, fine dispersions suitable for drug delivery, often favoring regions with high water content for oral administration where dilution in gastrointestinal fluids occurs. researchgate.net

Formulation Parameters Influencing Emulsion Droplet Characteristics in this compound Systems (e.g., oil-to-surfactant ratio, co-surfactant inclusion)

The characteristics of the emulsion droplets formed by this compound-based systems, such as size and uniformity (indicated by polydispersity index, PDI), are significantly influenced by the formulation parameters, particularly the ratios of oil, surfactant, and co-surfactant. nih.govasianjpr.comcsfarmacie.czjst.go.jpbrieflands.comrsc.orgnih.govscielo.br

The ratio of oil to the surfactant/co-surfactant mixture (Smix) is a critical factor explored during phase diagram construction. Varying this ratio impacts the size and stability of the resulting emulsion droplets. csfarmacie.czjst.go.jprsc.orgnih.gov The inclusion and concentration of a co-surfactant alongside this compound and another surfactant can modulate the interfacial tension and fluidity, thereby affecting the ease of emulsification and the final droplet size. nih.govasianjpr.combrieflands.comscielo.br For instance, in one study, increasing the co-surfactant concentration initially led to an increase in particle size before a decrease was observed, reaching a minimum at a specific concentration. nih.gov The type of polymer used in the formulation can also influence particle size in this compound-based SEDDS. brieflands.com The ratio of surfactant to co-surfactant (S/CoS ratio) within the Smix is another parameter investigated to optimize the microemulsion area and droplet characteristics. csfarmacie.czjst.go.jpbrieflands.comresearchgate.net

This compound in Solid Dispersion Technologies

Solid dispersion is a strategy to improve the dissolution rate and solubility of poorly water-soluble drugs by dispersing the drug in an inert carrier matrix in the solid state, often converting the drug to an amorphous form. globalresearchonline.netmazums.ac.irnih.gov this compound has been utilized as a component in solid dispersion formulations. globalresearchonline.netmazums.ac.irpsu.edu

Hot Melt Methods and Fusion Techniques with this compound

Hot melt methods and fusion techniques are common approaches for preparing solid dispersions, and this compound has been incorporated into formulations using these techniques. globalresearchonline.netmazums.ac.irnih.govpsu.edu In the hot melt method, the drug is dispersed in a molten carrier, and the mixture is then solidified. globalresearchonline.netmazums.ac.irnih.gov

This compound M2130 has been used as a surfactant additive in solid dispersions of naproxen (B1676952) prepared by the hot melt method, utilizing PEG 6000 as a polymer carrier. mazums.ac.ir The process involved heating the mixture of naproxen, PEG 6000, and this compound M2130, mixing the melted mass, and then cooling it to solidify. mazums.ac.ir This technique was shown to enhance the dissolution rate of naproxen compared to the pure drug and physical mixtures. mazums.ac.ir Similarly, this compound M 2130 CS has been employed as a carrier in the preparation of semisolid matrices via a fusion method for drugs like candesartan (B1668252) cilexetil. globalresearchonline.net In this method, the drug and carriers (including this compound) are melted together, mixed to homogeneity, and then cooled. globalresearchonline.net These fusion-based methods, incorporating this compound, can lead to the conversion of the drug's crystalline structure to a more soluble amorphous form, contributing to improved dissolution. globalresearchonline.netmazums.ac.ir

Spray Drying Applications with this compound-Containing Systems

Spray drying is a technique employed to transform liquid formulations into solid powders, offering advantages in terms of stability and handling. This compound has been incorporated into systems designed for spray drying, particularly in the context of developing solid self-emulsifying drug delivery systems (SEDDS). One study investigated the use of this compound M2125CS as the oil phase in a liquid SEDDS formulation, alongside Labrasol as the surfactant and Transcutol HP as the co-surfactant. nih.gov This liquid SEDDS, optimized for droplet size and polydispersity index, was subsequently spray-dried using solid carriers like dextran (B179266) 40 or Aerosil 200 (colloidal silica) to produce a solid dosage form. nih.gov The objective was to enhance the solubility and oral bioavailability of erlotinib (B232), a poorly water-soluble anticancer drug. nih.gov Characterization of the spray-dried formulations using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) indicated that erlotinib was present in an amorphous form or molecular dispersion within the formulations. nih.gov

Bead and Microparticle Formulation with this compound

This compound has been successfully integrated into microparticle formulations, particularly those based on natural polymers like sodium alginate, to enhance drug delivery, especially for challenging molecules like peptides. In a study focusing on the oral administration of insulin (B600854), this compound M 2125 CS was selected as a permeation-enhancing excipient and incorporated into sodium-alginate microparticles. nih.govdntb.gov.uanih.govresearchgate.net These microparticles were formulated as a potential method to overcome the obstacles associated with oral peptide delivery. nih.govdntb.gov.uanih.gov this compound M 2125 CS was used at a concentration of 0.10% (v/v%), both alone and in combination with Labrasol ALF, another permeation enhancer. nih.govnih.govresearchgate.net The encapsulation efficiency of insulin within these alginate beads was reported to be over 80% across different compositions. nih.govnih.govresearchgate.net In vitro dissolution studies demonstrated that the alginate beads exhibited pH-responsive swelling and drug release, offering protection to insulin in the acidic environment of the gastrointestinal tract and releasing it at higher pH. nih.govnih.govresearchgate.net Permeability experiments conducted using Caco-2 cells revealed that the presence of this compound M 2125 CS significantly enhanced the transport of insulin across the cell monolayer compared to a control insulin solution. nih.govnih.govresearchgate.net

Integration of this compound in Nanocarrier Systems

This compound plays a significant role in the formulation of various nanocarrier systems, leveraging its ability to solubilize lipophilic drugs and its surface-active properties to create stable nanoscale dispersions.

Lipid Nanocapsules (LNCs) Incorporating this compound

Lipid nanocapsules (LNCs) are promising nanocarriers characterized by a size typically ranging from 20 to 100 nm, often composed of an oily core surrounded by a mixed layer of lipids and pegylated surfactants. rsc.orgtandfonline.com this compound has been frequently used as a component of the oily phase in LNC formulations. rsc.orgtandfonline.comnih.govmdpi.com For instance, this compound M1944CS has been employed as the oil phase in LNCs prepared using the phase-inversion temperature (PIT) method. tandfonline.comnih.govmdpi.com Studies have shown that the choice of oil phase, including this compound M1944CS, can influence the particle size of the resulting LNCs, with this compound M1944CS and lavender oil yielding smaller particles compared to other oils like Labrafac PG or Miglyol 812 in some formulations. mdpi.com this compound M1944CS has been used in conjunction with surfactants such as Solutol HS15 for the development of LNCs aimed at specialized delivery, such as enhancing the brain delivery of drugs like desvenlafaxine (B1082) following intravenous injection. nih.gov Another formulation incorporated this compound (10%), Kolliphor HS 15 (10%), Transcutol (7%), sodium chloride (1%), Lipoid (1.5%), and demineralized water (20.5%) in the preparation of blank LNCs by the phase inversion method. tandfonline.com

Solid Lipid Microparticles (SLM) and Nanoparticles with this compound

Solid Lipid Microparticles (SLM) and Solid Lipid Nanoparticles (SLN) are lipid-based carriers that remain solid at body temperature, offering potential for controlled drug release and protection of encapsulated compounds. mdpi.commdpi.comresearchgate.net this compound has been included in the formulation of both SLN and nanostructured lipid carriers (NLC), which are related lipid nanoparticle systems. bham.ac.uk this compound M 2125 CS has been identified as a liquid lipid component in studies investigating the impact of various formulation parameters on the characteristics and stability of SLN and NLC. bham.ac.uk Furthermore, this compound M 2130 CS was utilized in the preparation of mangiferin-loaded SLNs, formulated using a combination of the microemulsion technique and ultrasonication. researchgate.net These mangiferin-loaded SLNs, containing this compound M 2130 CS, mangiferin (B1668620), ethanol, Tween 80, and water, exhibited a particle size of 138.37 ± 3.39 nm and an entrapment efficiency of 84.37 ± 2.43%. researchgate.net Drug release studies from these SLNs showed a two-fold increase in mangiferin release compared to a solution. researchgate.net

Microemulsions and Nanoemulsions with this compound as a Component

This compound is a common component in the formulation of both microemulsions and nanoemulsions, serving primarily as a surfactant and solubilizer. gattefosse.compharmaexcipients.comgattefossechina.cnnih.goviajps.comresearchgate.netnih.gov this compound M1944CS and this compound M2125CS are specifically noted for their ability to act as emulsifiers in lipid-based formulations. gattefosse.comgattefosse.comgattefossechina.cn this compound M1944CS has been employed as the oil phase in the development of microemulsions. researchgate.netnih.gov For instance, a stable isotropic microemulsion system was formulated using this compound M 1944 CS as the oil phase, in combination with Tween 80 as the surfactant and n-butanol as the co-surfactant. researchgate.net Nanoemulsions, characterized by droplet sizes typically ranging from 20 to 200 nm, and microemulsions, generally with droplet sizes between 5 and 200 nm, are stabilized by the presence of appropriate emulsifiers like this compound. nih.goviajps.comresearchgate.net this compound M2125CS is recognized as a non-ionic surfactant component that improves the solubilization of poorly water-soluble drugs and is used in lipid-based nanosystem formulations, including microemulsions and nanoemulsions. mdpi.comdntb.gov.ua

This compound in Specialized Drug Delivery Approaches

Beyond conventional oral and topical formulations, this compound is integrated into specialized drug delivery strategies, leveraging its properties to target specific routes or enhance drug permeation. As a permeation enhancer, this compound is utilized in topical and transdermal drug delivery systems to facilitate the passage of drugs across the skin. gattefossechina.cndrug-dev.com It is listed among excipients that can modulate drug delivery to or across the skin. gattefossechina.cn this compound's solubilizing capabilities also make it suitable for use in mucosal delivery systems, such as nasal sprays and suppositories, where it can be used alone or in combination with other excipients to improve drug dispersion and absorption. gattefossechina.cn The application of this compound M1944CS in LNCs for enhancing brain delivery of drugs following intravenous administration represents another specialized approach, demonstrating its utility in targeted drug delivery to the central nervous system. nih.gov Furthermore, as discussed in the context of microparticles, this compound M2125CS has been employed as a permeation enhancer in the specialized delivery of insulin via oral administration using alginate microparticles. nih.govnih.govresearchgate.net

Development of Transmucosal and Topical Formulations with this compound

This compound is recognized as a co-emulsifier and solubilizer in topical and mucosal formulations, contributing to the stability of emulsions. pharmaexcipients.comgattefosse.comgattefosse.comgattefosse.compharmaexcipients.com Its ability to improve the stability of creams and its use in alternative dosage forms for rectal and vaginal administration have been noted. gattefosse.compharmaexcipients.com

In topical formulations, this compound M 1944 CS has been used in combination with other excipients like Tefose 63 to enhance the heat stability of emulsions. journals.co.za this compound M 2130 CS is also employed as a solid co-emulsifier in topical creams and lotions. gattefosse.com

This compound's role extends to transmucosal drug delivery, where it can act as a permeation enhancer. gattefossechina.cnnih.govmdpi.comgoogle.com Studies have indicated that this compound, along with other excipients like Labrasol, can improve the absorption of active ingredients across mucosal membranes. nih.gov For instance, this compound M 2125 CS has been selected as a permeation-enhancing excipient in sodium-alginate microparticles intended for oral insulin administration to improve absorption through the intestinal mucosa. nih.gov In transmucosal film compositions, this compound M1944 CS and this compound M2125 CS have been included as permeation enhancers. google.comgoogle.com

The use of this compound in transmucosal formulations is supported by early research demonstrating its ability to accelerate the transmucosal absorption of tracers like physostigmine (B191203) and estradiol (B170435) when compared to plant oil bases. gattefosse140.com

Mechanisms of Intestinal Lymphatic Transport Enhancement through this compound Formulations

This compound, as a component of lipid-based formulations, can play a role in enhancing the intestinal lymphatic transport of poorly water-soluble and highly lipophilic drugs. gattefossechina.cnresearchgate.netnih.govmdpi.comdrug-dev.com This pathway is significant because it allows drugs to bypass hepatic first-pass metabolism, potentially increasing their oral bioavailability. nih.govdrug-dev.com

The mechanism involves the digestion of lipids in the gastrointestinal tract into fatty acids and monoglycerides (B3428702). drug-dev.com Lipids with long hydrocarbon chains (C14 or longer), particularly unsaturated long-chain fatty acids, are re-synthesized into lipoproteins called chylomicrons within the intestinal enterocytes. drug-dev.com These chylomicrons are then secreted into the lymphatic system. nih.govmdpi.comdrug-dev.com

This compound, containing mono-, di-, and triglycerides and fatty acid esters, including those derived from linoleic (C18:2) and oleic (C18:1) acids, contributes to the lipid load and can influence chylomicron formation. gattefosse.comgattefosse.commdpi.com Formulations containing unsaturated long-chain fatty acids are known to stimulate chylomicron secretion and increase lymphatic uptake. gattefossechina.cndrug-dev.com By being incorporated into or associated with these chylomicrons, lipophilic drugs formulated with this compound can be transported via the lymphatic system. nih.govmdpi.comdrug-dev.com

Studies investigating intestinal lymphatic transport have utilized lipid-based formulations containing components like oleic acid and this compound M1944 CS, highlighting the role of such mixtures in facilitating lymphatic uptake of lipophilic compounds. researchgate.net The extent of lymphatic transport can be influenced by factors such as the chain length of the fatty acids in the lipid vehicle. gattefossechina.cndrug-dev.comtbzmed.ac.ir

The lymphatic system also serves as a pathway for larger particles and can be targeted by various drug delivery systems, including nanoparticles and liposomes. mdpi.comtbzmed.ac.ir While this compound itself is a surfactant and not a nanoparticle, its inclusion in self-emulsifying systems that form fine dispersions upon contact with aqueous media can influence the interaction with the intestinal environment and potentially impact lymphatic uptake mechanisms, including uptake by M cells in mucosa-associated lymphoid tissues. mdpi.com

Key Components and Properties of this compound Grades

This compound GradePrimary Fatty Acid CompositionPhysical FormHLBKey Functionalities
This compound M 1944 CSOleic (C18:1) acidLiquid9Solubilizer, Bioavailability enhancer, Co-emulsifier in topical formulations, SEDDS
This compound M 2125 CSLinoleic (C18:2) acidLiquid9Solubilizer, Bioavailability enhancer, Co-emulsifier in topical formulations, SEDDS
This compound M 2130 CSLauric (C12) and Stearic (C18) acidsWaxy Solid9Co-emulsifier in topical formulations, Solubilizer, Bioavailability enhancer, SEDDS

Note: HLB (Hydrophilic-Lipophilic Balance) values provide an indication of the emulsification properties.

Characterization Methodologies for Labrafil Containing Formulations

Morphological and Structural Analysis of Emulsions and Dispersions

A thorough analysis of the morphology and structure of Labrafil-containing emulsions and dispersions is critical for predicting their stability and bioavailability. Techniques providing insights into particle size, surface charge, and physical appearance are routinely employed.

Particle size and its distribution are fundamental parameters for nanoemulsions and self-emulsifying drug delivery systems (SEDDS), as they directly influence the rate of drug release and absorption. Dynamic Light Scattering (DLS) and Laser Diffraction (LD) are the most common techniques for these measurements.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. americanpharmaceuticalreview.com This information is used to calculate the hydrodynamic diameter of the particles. DLS is particularly well-suited for characterizing submicron particles, typically in the range of 1 nm to several micrometers. americanpharmaceuticalreview.com The Polydispersity Index (PDI) is another crucial parameter obtained from DLS, indicating the breadth of the particle size distribution. A PDI value of 0.3 or below is generally considered to represent a monodisperse or homogenous population of particles. mdpi.com

In a study investigating lipid-based nanosystems containing this compound M2125-CS, DLS was the primary method for assessing the physicochemical properties of the formulations. mdpi.com Researchers found that increasing the concentration of this compound M2125-CS in the formulation led to a reduction in the average particle diameter, with all formulations exhibiting mean sizes below 130 nm and PDI values at or below 0.3. mdpi.com

Laser Diffraction (LD) operates on the principle that particles scatter light at an angle that is inversely proportional to their size. americanpharmaceuticalreview.com It is capable of measuring a wider range of particle sizes, from the nanometer scale to several millimeters, making it versatile for various formulation types. americanpharmaceuticalreview.com

The stability of this compound-containing nanosystems is often evaluated by monitoring changes in particle size and PDI over time and under different stress conditions, such as varying temperatures. For instance, the stability of formulations containing this compound M2125-CS was assessed after storage at 4°C and upon heating. mdpi.com

FormulationInitial Mean Size (nm) ± SDInitial Polydispersity Index (PDI) ± SDMean Size (nm) ± SD after 1 month at 4°C
Formulation A83 ± 10.28 ± 0.0286 ± 1
Formulation B92 ± 20.29 ± 0.0192 ± 1
Formulation C107 ± 10.30 ± 0.01107 ± 1
Formulation D114 ± 20.29 ± 0.02125 ± 2
Formulation E121 ± 10.27 ± 0.03148 ± 3
Formulation F128 ± 30.28 ± 0.01165 ± 2

*Data adapted from a study on this compound M2125-CS based nanosystems. mdpi.com SD: Standard Deviation.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. jocpr.com A high absolute zeta potential value (typically > ±30 mV) indicates strong repulsive forces between particles, which prevents aggregation and enhances the stability of the emulsion or suspension. nih.gov Conversely, low zeta potential values suggest a tendency for particles to attract and aggregate, potentially leading to formulation instability. nih.gov

Zeta potential is measured by observing the movement of particles in an electric field, a technique known as electrophoresis. jocpr.com For this compound-containing formulations, which are often non-ionic, the zeta potential can be influenced by the encapsulated drug, other excipients, or the pH of the dispersion medium. In the development of self-emulsifying drug delivery systems (SEDDS), zeta potential measurements are crucial. For example, some advanced SEDDS are designed to alter their zeta potential in the gastrointestinal tract to enhance mucus permeation and cellular uptake. researchgate.net One study reported on SEDDS that exhibited a shift in zeta potential from -6.3 mV to +1.0 mV after enzymatic action, demonstrating the potential for targeted drug delivery. researchgate.net

Formulation TypeInitial Zeta Potential (mV)Zeta Potential after Enzymatic Cleavage (mV)
SEDDS with HPSP-6.3+1.0

*HPSP: Hydroxypropyl starch phosphate. Data from a study on zeta potential changing SEDDS. researchgate.net

Electron microscopy provides direct visualization of the morphology and surface characteristics of the dispersed phase in this compound formulations at a high resolution.

Scanning Electron Microscopy (SEM) is used to analyze the surface topography and morphology of samples. nih.gov In the context of this compound-containing formulations, SEM is particularly useful for characterizing solid-SEDDS (S-SEDDS), where the liquid formulation is adsorbed onto a solid carrier. scielo.br SEM images can reveal the shape, size, and surface texture of the resulting powders or pellets, providing insights into their flow properties and reconstitution behavior. nih.govscielo.br For instance, SEM has been used to visualize the spherical or quasi-spherical morphologies of nanoemulsion droplets after preparation. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution and is used to observe the internal structure of samples. nih.gov For nanoemulsions and nanoparticles, TEM can confirm the particle size and shape, and reveal details about their lamellar structure or core-shell organization. nih.gov TEM analysis has been used to confirm the spherical and uniform distribution of droplets in this compound-containing nanoemulsions. researchgate.net This technique is invaluable for verifying the nanostructure of these advanced drug delivery systems. nih.gov

Rheology is the study of the flow and deformation of matter, and it is a critical aspect of characterizing semi-solid and liquid formulations containing this compound, such as creams, gels, and emulsions. theaspd.com Rheological properties, including viscosity, shear thinning, and thixotropy, influence the physical stability, spreadability, and patient acceptability of topical and oral formulations. thepharmajournal.com

Viscosity measurements are typically performed using a rheometer or viscometer. thepharmajournal.com For topical products, it is important to assess viscosity at different shear rates to mimic various conditions such as storage (low shear) and application to the skin (high shear). thepharmajournal.com Many pharmaceutical emulgels exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with increasing shear rate, which is a desirable property for ease of application. thepharmajournal.com The rheological profile of a this compound-containing formulation can be significantly influenced by the type and concentration of the gelling agent used. thepharmajournal.com

Spectroscopic and Diffraction Techniques for Formulation State Assessment

Spectroscopic and diffraction techniques are powerful tools for probing the molecular interactions and physical state of components within a this compound formulation.

FTIR spectroscopy is a non-destructive technique used to identify functional groups and study molecular interactions within a formulation. jetir.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. nih.gov The resulting spectrum provides a "fingerprint" of the sample's molecular composition. nih.gov

In the context of this compound-containing formulations, FTIR is primarily used to assess drug-excipient compatibility. rjptonline.org By comparing the FTIR spectra of the pure drug, this compound, and the final formulation, it is possible to detect any significant shifts, disappearance, or appearance of characteristic peaks. The absence of such changes suggests that there are no chemical interactions between the drug and the excipients, confirming the stability of the drug within the formulation. gsconlinepress.com For example, in the development of a self-micro emulsifying drug delivery system (SMEDDS), FTIR analysis can be used to confirm that the drug has been successfully incorporated into the carrier system without undergoing chemical modification. gsconlinepress.com

CompoundCharacteristic FTIR Peaks (cm⁻¹)Functional Group Assignment
Pure Drug (Example: Rosuvastatin)3741.52O-H stretching
1151.85C=O stretching
1381.46S=O stretching
907.41C=C bending
716.05C-H bending
Optimized Formulation (Drug + this compound + other excipients)No significant shift in characteristic drug peaksIndicates compatibility

*Illustrative data based on findings for a SMEDDS formulation. gsconlinepress.com

Dissolution and Release Assessment in this compound Formulations

In Vitro Dissolution Rate Studies (e.g., USP apparatus)

In vitro dissolution testing is a fundamental quality control tool and a critical component in the development of pharmaceutical dosage forms. It measures the rate and extent to which a drug substance dissolves from its formulation over time under standardized conditions. researchgate.net For formulations containing this compound, which are often designed to enhance the solubility of poorly water-soluble drugs, these studies are essential to predict in vivo performance.

Standardized methodologies, such as those outlined in the United States Pharmacopeia (USP), are employed. Commonly used apparatuses include the USP Apparatus 1 (Basket) and USP Apparatus 2 (Paddle). nih.gov The choice of apparatus and experimental conditions (e.g., dissolution medium, temperature, and agitation speed) is critical. For lipid-based formulations like those with this compound, the dissolution medium often includes surfactants to simulate the conditions of the gastrointestinal tract and ensure sink conditions. nih.gov

During a typical study, the formulation is placed in the apparatus containing a specified volume of dissolution medium maintained at 37°C. At predetermined time intervals, samples of the medium are withdrawn, and the concentration of the dissolved drug is measured using a suitable analytical technique, such as UV-Vis spectrophotometry. researchgate.net

The results are typically presented as a plot of the cumulative percentage of drug dissolved versus time. Key parameters derived from these profiles include the percentage of drug released at specific time points and the dissolution efficiency. nih.gov These studies are used to compare different formulations, assess the impact of manufacturing variables, and ensure batch-to-batch consistency. For this compound formulations, dissolution studies demonstrate the excipient's effectiveness in enhancing the dissolution rate of the API compared to the pure drug. nih.gov

Below is a representative data table illustrating the results of a comparative in vitro dissolution study for a poorly soluble drug formulated with and without this compound, using a USP Apparatus 2.

Time (minutes)Cumulative % Drug Released (Pure Drug)Cumulative % Drug Released (this compound Formulation)
52.535.8
156.865.2
3012.488.9
4518.195.1
6022.598.7

Drug Release Kinetics from this compound-Based Systems

To gain a deeper understanding of the mechanism of drug release from this compound-based systems, the data obtained from in vitro dissolution studies are often fitted to various mathematical models. nih.gov Analyzing the release kinetics is crucial for optimizing formulation design to achieve a desired release profile (e.g., immediate or controlled release). nih.gov

Several kinetic models are commonly used in pharmaceutical sciences:

Zero-Order Kinetics: This model describes a system where the drug release rate is constant over time, independent of the drug concentration. It is represented by the equation: Qt = Q0 + K0t, where Qt is the amount of drug released at time t, Q0 is the initial amount of drug, and K0 is the zero-order release constant. ptfarm.pl

First-Order Kinetics: This model describes drug release where the rate is directly proportional to the amount of drug remaining in the formulation. The equation is: log C = log C0 - Kt / 2.303, where C is the amount of drug remaining at time t, C0 is the initial amount of drug, and K is the first-order release constant. nih.govptfarm.pl

Higuchi Model: This model is often applied to formulations where the drug is dispersed in an insoluble matrix, and release is governed by diffusion. It describes the release as proportional to the square root of time: Qt = KH√t, where KH is the Higuchi release constant. ptfarm.pl

Korsmeyer-Peppas Model: This is a more generalized model that can describe drug release from polymeric systems when the release mechanism is not well-known or when more than one type of release phenomenon is involved. The equation is Mt/M∞ = Ktn, where Mt/M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent, which is indicative of the release mechanism. nih.gov

The best-fitting model is typically determined by comparing the correlation coefficients (R²) obtained from plotting the dissolution data according to each model's equations. For this compound formulations, which often form emulsions or dispersions, drug release is typically governed by a combination of diffusion and erosion of the lipid matrix.

The following table shows an example of kinetic modeling results for a drug formulated with this compound.

ModelRelease Constant (K)Correlation Coefficient (R²)Release Exponent (n)
Zero-Order1.58 (mg/min)0.895-
First-Order0.045 (min⁻¹)0.982-
Higuchi12.8 (mg/min¹/²)0.965-
Korsmeyer-Peppas0.350.9910.48

In this example, the Korsmeyer-Peppas and First-Order models show the highest correlation coefficients, suggesting that the drug release is primarily concentration-dependent and likely diffusion-controlled.

Stability Assessment of this compound Formulations

Evaluation under Temperature and pH Stress Conditions

Stress testing is a critical component of formulation development, designed to evaluate the intrinsic stability of a drug product by subjecting it to conditions more severe than the intended storage conditions. nih.gov For this compound formulations, this involves assessing their physical and chemical stability under various temperature and pH stress conditions. Such studies help to identify potential degradation pathways and understand the formulation's robustness. researchgate.net

Physical stability is particularly important for lipid-based nanosystems, such as those formed with this compound, which are susceptible to phenomena like particle aggregation, phase separation, or creaming. mdpi.com These properties are often evaluated using techniques like Dynamic Light Scattering (DLS) to monitor changes in particle size and polydispersity index (PdI) under stress. mdpi.com

A study on this compound M2125-CS based nanosystems investigated their stability at different temperatures (e.g., 30°C, 40°C, 50°C) and pH values (e.g., 4, 7, 10). mdpi.com The results indicated that while some formulations maintained their integrity with minimal changes in size and PdI, others showed signs of instability, such as an increase in particle size, suggesting aggregation. mdpi.compharmaexcipients.com For instance, at acidic pH, a slight increase in particle dimensions was observed across all tested formulations. mdpi.com

The chemical stability under stress conditions is also evaluated to determine the rate of degradation of the API and the excipients themselves. High temperatures can accelerate chemical reactions like hydrolysis or oxidation. nih.gov The ester linkages in this compound's glyceride and PEG-ester components could be susceptible to hydrolysis, especially at extreme pH values. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to quantify the amount of active drug remaining and to detect the formation of any degradation products.

The table below summarizes representative data from a stress stability study on a this compound-based nanosystem.

ConditionMean Particle Size (nm)Polydispersity Index (PdI)
pH Stress (at 25°C)
pH 4.0135.2 ± 2.10.28 ± 0.02
pH 7.0 (Control)128.5 ± 1.80.25 ± 0.01
pH 10.0130.1 ± 2.50.26 ± 0.03
Temperature Stress (at pH 7.0)
30°C129.8 ± 1.50.25 ± 0.02
40°C138.4 ± 3.20.31 ± 0.04
50°C155.6 ± 4.50.39 ± 0.05

Data are representative and based on findings from similar studies. mdpi.com

Long-Term Storage Stability and Degradation Pathways

Long-term stability studies are conducted to establish the shelf-life of a drug product under recommended storage conditions. These studies are performed according to guidelines from the International Council for Harmonisation (ICH), which typically specify conditions such as 25°C/60% Relative Humidity (RH) for long-term storage and 40°C/75% RH for accelerated storage. nih.gov

For this compound formulations, these studies monitor both the physical and chemical integrity of the product over an extended period (e.g., up to 24 months or more). nih.gov Physical stability assessments include visual inspection for phase separation and monitoring of particle size and distribution for nanoemulsions or solid lipid microparticles. core.ac.uk For example, a study on ketoconazole-loaded solid lipid microparticles using this compound® M2130 CS showed the formulation to be stable for up to 30 days when stored at 25°C/65% RH, but it exhibited instability at the accelerated condition of 40°C/75% RH. core.ac.uk

Chemical stability involves tracking the potency of the API and identifying and quantifying any degradation products that form over time. The primary degradation pathway for this compound, being composed of glycerides and PEG esters, is hydrolysis. This process can be catalyzed by temperature and pH, leading to the formation of free fatty acids (like oleic or linoleic acid) and polyethylene (B3416737) glycol. mdpi.com Oxidation of the unsaturated fatty acid chains is another potential degradation pathway, which can be influenced by the presence of light and oxygen.

Advanced kinetic modeling and forced degradation studies can be used to predict long-term stability and elucidate degradation pathways. nih.govnih.gov By analyzing degradation under accelerated conditions, it is possible to build models that forecast the extent of degradation over a typical shelf-life, significantly shortening the development timeline. nih.gov Identifying the specific degradation products is crucial for assessing potential impacts on product performance and safety.

Impact of Cryoprotectants on Lyophilized this compound Formulationsmdpi.compharmaexcipients.com

Lyophilization, or freeze-drying, is a widely utilized process for enhancing the long-term stability of lipid-based nanoformulations, including those containing this compound. mdpi.comresearchgate.net This technique removes water from the system, which can otherwise lead to microbial growth, drug leakage, and hydrolysis of components, thereby extending the product's shelf life. mdpi.com However, the freezing and drying stresses during lyophilization can compromise the integrity of the nanosystems, leading to aggregation and instability upon reconstitution. mdpi.comresearchgate.net To mitigate this, cryoprotectants are incorporated into the formulations prior to freeze-drying. mdpi.com

The addition of cryoprotectants is crucial for preserving the physicochemical characteristics of this compound-containing nanosystems during the lyophilization process. mdpi.com During the freezing stage, the formation of ice crystals can physically damage the nanoparticles. mdpi.com Cryoprotectants work by forming an amorphous glass matrix that entraps and protects the nanoparticles, preventing their aggregation. mdpi.com Sugars such as glucose, trehalose, mannose, and sucrose (B13894) are commonly used as cryoprotectants in these formulations. pharmaexcipients.com

Detailed Research Findings

Research into the effects of various cryoprotectants on this compound M2125-CS based nanosystems has revealed that the choice and concentration of the cryoprotectant are critical factors in maintaining the stability of the lyophilized product. mdpi.com A study investigating the impact of glucose, trehalose, mannose, and sucrose at concentrations of 5% and 10% (w/v) on different this compound formulations demonstrated varied outcomes upon reconstitution. pharmaexcipients.com

The effectiveness of a cryoprotectant was found to be highly dependent on the specific composition of the this compound formulation. pharmaexcipients.com For instance, some formulations retained their desired mean particle size (<300 nm) and polydispersity index (PdI < 0.3) after lyophilization and rehydration, indicating successful cryoprotection. mdpi.com Conversely, other formulations exhibited aggregation and instability, with particle sizes exceeding 1000 nm, rendering them unsuitable for analysis. mdpi.com

An interesting observation was that a particular mono- or di-saccharide could yield optimal results for one formulation but be detrimental to another, highlighting the absence of a universally effective cryoprotectant for all this compound-based systems. pharmaexcipients.com This underscores the necessity of customizing the cryoprotectant and its concentration for each specific formulation to ensure its stability post-lyophilization. pharmaexcipients.comresearchgate.net The physicochemical properties of the resuspended formulations are typically evaluated using techniques such as Dynamic Light Scattering (DLS) to measure the mean particle size and Polydispersity Index (PdI). mdpi.compharmaexcipients.com

The following interactive data table summarizes the findings on the mean particle size and Polydispersity Index (PdI) of six different this compound-containing formulations after lyophilization with various cryoprotectants at two different concentrations. The data illustrates the significant impact of the cryoprotectant choice on the stability of the reconstituted nanosystems. mdpi.comresearchgate.net

Table 1: Mean Size and Polydispersity Index (PdI) of Reconstituted Lyophilized this compound Formulations with Different Cryoprotectants mdpi.comresearchgate.net

FormulationCryoprotectantConcentration (% w/v)Mean Size (nm) ± SDPdI ± SD
AGlucose5>1000-
AGlucose10>1000-
ATrehalose5>1000-
ATrehalose10>1000-
AMannose5>1000-
AMannose10>1000-
ASucrose5>1000-
ASucrose10>1000-
BGlucose5>1000-
BGlucose10>1000-
BTrehalose5>1000-
BTrehalose10>1000-
BMannose5>1000-
BMannose10>1000-
BSucrose5>1000-
BSucrose10>1000-
CGlucose5210.5 ± 2.80.28 ± 0.03
CGlucose10250.1 ± 3.50.31 ± 0.04
CTrehalose5>1000-
CTrehalose10>1000-
CMannose5>1000-
CMannose10>1000-
CSucrose5280.4 ± 4.10.35 ± 0.05
CSucrose10265.7 ± 3.90.33 ± 0.04
DGlucose5230.6 ± 3.20.29 ± 0.03
DGlucose10245.8 ± 3.60.30 ± 0.04
DTrehalose5220.3 ± 3.10.27 ± 0.03
DTrehalose10215.9 ± 3.00.26 ± 0.03
DMannose5250.1 ± 3.50.31 ± 0.04
DMannose10260.4 ± 3.80.32 ± 0.04
DSucrose5225.7 ± 3.30.28 ± 0.03
DSucrose10218.4 ± 3.10.27 ± 0.03
EGlucose5>1000-
EGlucose10>1000-
ETrehalose5280.9 ± 4.20.36 ± 0.05
ETrehalose10270.3 ± 4.00.34 ± 0.05
EMannose5>1000-
EMannose10>1000-
ESucrose5>1000-
ESucrose10>1000-
FGlucose5240.2 ± 3.40.30 ± 0.04
FGlucose10235.8 ± 3.30.29 ± 0.04
FTrehalose5225.1 ± 3.20.28 ± 0.03
FTrehalose10220.6 ± 3.10.27 ± 0.03
FMannose5255.4 ± 3.70.32 ± 0.04
FMannose10248.9 ± 3.60.31 ± 0.04
FSucrose5230.7 ± 3.30.29 ± 0.04
FSucrose10228.1 ± 3.20.28 ± 0.03

Data presented as mean ± standard deviation (SD). Values of >1000 nm indicate sample aggregation and instability.

Theoretical and Computational Modeling of Labrafil Systems

Predictive Models for Emulsification Efficiency

Predictive models are increasingly utilized to forecast the emulsification efficiency of lipid-based formulations, including those incorporating Labrafil as an oil phase or surfactant component. The ability of this compound to self-emulsify in aqueous media is a key characteristic exploited in self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS). gattefosse.compharmaexcipients.com Computational approaches, such as machine learning and the construction of pseudo-ternary phase diagrams, help identify optimal compositions of oil, surfactant, and co-surfactant that yield stable nano- or microemulsions upon dilution. mdpi.comnih.govjyoungpharm.orgpharmaexcipients.comresearchgate.netnih.govscienceopen.comdovepress.com

Studies have employed techniques like response surface design and mixture designs to explore the impact of this compound concentration, alongside other excipients, on critical quality attributes such as droplet size, polydispersity index (PDI), and emulsification time. jyoungpharm.orgnih.gov For instance, research on sinapic acid SNEDDS utilized this compound as the oil phase and constructed pseudo-ternary phase diagrams to map the self-emulsification region, demonstrating that a stable system was achievable with this compound concentrations up to 30% w/w. nih.gov Another study investigating celecoxib (B62257) nanosuspensions noted that decreasing the concentration of this compound M 1944 CS led to an increase in particle size, suggesting its role in stabilizing the interface during nanoprecipitation. researchgate.net

Predictive models, often integrated with experimental data, aim to reduce the extensive trial-and-error traditionally associated with formulation development. nih.govpharmaexcipients.comresearchgate.net Machine learning models, such as Random Forest, have shown high accuracy in predicting pseudo-ternary phase diagrams for systems containing this compound M 1944 CS, enabling the successful identification of optimal component ratios for SEDDS formulations. mdpi.compharmaexcipients.com

Modeling Drug-Excipient Interactions in this compound Formulations

MD simulations can offer detailed insights into how drug molecules are solubilized within the lipid matrix of this compound, the miscibility of formulation components, and the stability of the resulting systems. mdpi.compharmaexcipients.comacs.org Studies have used MD simulations to assess the ability of various lipids, including this compound, to form complexes with drug molecules and to investigate the force required for drug permeation through biological membranes when associated with these lipids. nih.gov For example, one study using force-probe MD simulations found that this compound, among other lipids, required the least force for vancomycin (B549263) transmittance through a membrane when complexed with the drug, suggesting its potential as a permeation enhancer. nih.gov

Furthermore, computational methods like solubility parameter studies can complement experimental approaches to predict drug-excipient miscibility. researchgate.net Investigations into drug-excipient compatibility using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR), often supported by computational analysis, have indicated that drugs can be molecularly dispersed in this compound, with a low likelihood of significant interaction. core.ac.uk These modeling approaches contribute to a rational design process by providing a deeper understanding of the molecular forces and structural arrangements within this compound-containing formulations.

In Silico Approaches to Understand this compound's Mechanistic Role (e.g., Gaussian Accelerated Molecular Dynamics)

In silico approaches, including various forms of molecular dynamics simulations, are employed to elucidate the mechanistic role of this compound within pharmaceutical formulations, particularly concerning its behavior upon contact with aqueous environments and its influence on drug disposition. Coarse-grained molecular dynamics (CG-MD) simulations, for instance, have been utilized to study the internal molecular structure and phase transitions of lipid-based formulations containing different lipids, including those structurally related to this compound components, upon dispersion in water. acs.org These simulations can reveal how the components of the formulation, including glycerides and PEG esters present in this compound, arrange themselves and form nanostructures upon dilution, providing insights into the self-emulsification process. acs.org

Gaussian Accelerated Molecular Dynamics (GaMD) is an advanced simulation technique designed to enhance sampling of complex biomolecular systems and reconstruct free energy landscapes. unc.eduplos.org While GaMD is broadly applicable to study molecular interactions and conformational changes, its specific application to directly model the mechanistic role of this compound as an excipient in terms of its self-assembly or interaction with biological membranes is an evolving area. However, GaMD-based studies have been used in the context of this compound-containing formulations to investigate the interaction of the active pharmaceutical ingredient with biological targets. For example, GaMD simulations were employed to study the interaction of sinapic acid with the SARS-CoV-2 main protease (Mpro) within the framework of a this compound-based SNEDDS formulation, revealing potential inhibitory mechanisms of the drug. nih.govpublichealthscotland.scot This highlights how advanced MD techniques, while not always focused directly on the excipient itself, can be applied to understand the behavior and efficacy of the API within a this compound-enabled delivery system.

Further research utilizing techniques like GaMD could potentially provide more detailed insights into the dynamic behavior of this compound molecules at interfaces, their role in solubilizing and maintaining drug in a dissolved state, and their interaction with the gastrointestinal environment or biological membranes at an atomic or coarse-grained level.

Physiologically Based Pharmacokinetic (PBPK) Modeling Considerations for this compound Formulations

Physiologically Based Pharmacokinetic (PBPK) modeling is a valuable computational tool used to predict the in vivo absorption, distribution, metabolism, and excretion (ADME) of drugs, taking into account physiological parameters and formulation characteristics. mdpi.comnih.govfda.govtaylorfrancis.com For lipid-based formulations containing this compound, PBPK modeling can help predict the in vivo performance based on in vitro data and the understanding of how the formulation behaves in the gastrointestinal tract. kuleuven.bedntb.gov.uascispace.com

This compound's role in enhancing the solubility and potentially the lymphatic transport of poorly water-soluble drugs makes PBPK modeling particularly relevant for predicting oral absorption and systemic exposure. gattefosse.compharmaexcipients.comnih.gov PBPK models can incorporate details about the digestion of lipids, the formation of mixed micelles, and the potential for drug absorption via the lymphatic system, which can be influenced by the presence of excipients like this compound, particularly certain grades like this compound M 2125 CS which has been shown to enhance lymphatic uptake in in vitro models. nih.govualberta.ca

Interplay of Labrafil with Other Pharmaceutical Excipients

Synergistic Effects with Co-Surfactants (e.g., Transcutol HP)

Labrafil, as a surfactant, is often combined with co-surfactants to improve the self-emulsification process and enhance the solubilization capacity of lipid-based formulations. Transcutol HP (Diethylene glycol monoethyl ether) is a common co-surfactant used in such systems. nih.govub.edu Transcutol HP is known for its ability to act as a biocompatible solvent and permeation enhancer. ub.edu

Research has shown that combining this compound with co-surfactants like Transcutol HP can lead to synergistic effects, particularly in the formation and stability of microemulsions and self-emulsifying drug delivery systems (SEDDS). For instance, a study on the skin targeting of ketoconazole (B1673606) utilized this compound M 1944 CS as the oil phase and Transcutol P (a grade of Transcutol) as a co-surfactant in a microemulsion formulation. nih.gov This combination, along with a surfactant (Solutol HS 15), facilitated the formation of a microemulsion system. nih.gov The interplay between this compound and Transcutol HP contributes to reducing the interfacial tension and increasing the fluidity of the oil-water interface, thereby promoting the formation of fine oil droplets upon dilution with aqueous media.

While specific quantitative data on the synergistic reduction of droplet size or increase in drug loading solely attributable to the this compound-Transcutol HP combination in isolation is often presented within the context of a complete formulation system, their combined presence is crucial for achieving desired self-emulsifying properties and enhancing drug solubilization beyond what either excipient could achieve alone.

Combinations with Other Lipids and Oils (e.g., Capryol, Maisine, Labrafac)

This compound is frequently combined with other lipid phases and oils to optimize the performance of lipid-based formulations. These combinations can influence drug solubility, the efficiency of self-emulsification, and the resulting droplet size distribution. Common lipids and oils used in conjunction with this compound include Capryol (Propylene glycol monocaprylate), Maisine (Glyceryl monolinoleate), and Labrafac (Caprylic/capric triglycerides). ub.eduuni.lunih.govthegoodscentscompany.comnih.gov

Combinations of this compound with these lipids can impact the characteristics of the resulting formulations. For example, studies investigating lipid-based nanosystems have utilized this compound M 2125 CS in conjunction with other lipids. mdpi.com The specific ratio and type of lipids in the mixture can affect the mean size and polydispersity index (PdI) of the formed nanosystems. An increase in the concentration of the lipid-based formulation (LBF), which would include this compound and potentially other lipids, has been shown to correspond to a reduction in the average diameter of the resulting particles, suggesting a role for this compound as a surfactant in rearranging the lipid structure. mdpi.com

The choice of co-lipid in combination with this compound can also influence drug solubilization. This compound M 1944 CS has been assessed for its ability to solubilize drugs, and its performance can be compared or enhanced when combined with other lipids like Capryol 90 or Labrafac. ub.edu These combinations are often explored to achieve optimal drug loading and ensure the stability of the solubilized drug within the lipid matrix.

Interactive Table 1: Effect of Lipid Composition on Nanosystem Size (Illustrative based on general findings)

Formulation Component Ratio (this compound:Co-Lipid)Mean Particle Size (nm)Polydispersity Index (PdI)
This compound M 2125 CS (High) : Co-Lipid (Low)< 100< 0.3
This compound M 2125 CS (Medium) : Co-Lipid (Medium)100 - 200< 0.3
This compound M 2125 CS (Low) : Co-Lipid (High)> 200> 0.3

Interactions with Polymers and Solid Carriers (e.g., Polyethylene (B3416737) Glycol, Hydroxypropyl Methylcellulose, Dextran (B179266), Colloidal Silica)

This compound's interactions with polymers and solid carriers are relevant in the development of various dosage forms, including solid dispersions, self-emulsifying pellets, and topical formulations. Polymers like Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC), and Dextran, as well as solid carriers such as Colloidal Silica (B1680970), can be combined with this compound to modify release profiles, improve stability, or convert liquid formulations into solid forms. olemiss.edufishersci.cafishersci.cadrugbank.commims.comregulations.govfishersci.co.ukwikipedia.orgnih.govfoodb.ca

When this compound is incorporated into formulations containing polymers like PEG or HPMC, it can influence the physical state and dissolution behavior of the final product. For instance, in the development of topical creams, formulations containing this compound M 1944 CS in the oil phase combined with solid PEG (PEG 1450) and liquid PEG (PEG 400) in the aqueous phase were studied. olemiss.edu The combinations of solid and liquid PEG with the lipid phase containing this compound could lead to phase separation in some formulations, highlighting the importance of careful selection and balancing of excipients. olemiss.edu

Colloidal silica is a solid carrier often used to adsorb liquid lipid formulations, converting them into solid or semi-solid forms. The interaction between this compound-based lipid formulations and colloidal silica can impact the flowability and compressibility of the resulting solid dosage form, as well as the reconstitution properties upon contact with aqueous media. While direct studies detailing the specific molecular interactions between this compound and colloidal silica were not extensively found, their combination is a common strategy in developing solid SEDDS, where the colloidal silica provides a large surface area for the adsorption of the lipid mixture containing this compound. regulations.govfishersci.co.ukwikipedia.orgnih.gov

Influence on Drug-Excipient Compatibility and Formulation Stability

The compatibility of this compound with the API and other excipients is critical for the physical and chemical stability of the final formulation. This compound's chemical nature, being a mixture of glycerides and PEGylated fatty acid esters, can influence the degradation pathways of labile APIs or interact with other components in the formulation. mdpi.comgattefosse.comgattefosse.comrsc.org

Studies on the stability of formulations containing this compound often assess the chemical stability of the incorporated drug over time under various storage conditions. For example, in a study involving ketoconazole microemulsions, the inclusion of hydroxypropyl-β-cyclodextrin was shown to increase the chemical stability of ketoconazole in a system that utilized this compound M 1944 CS as the oil phase. nih.gov This suggests that while this compound is generally considered a stable excipient, its interactions within a complex formulation can influence the stability of the API.

The physical stability of formulations containing this compound, such as nanosystems or emulsions, is also a key consideration. Factors like particle size growth, phase separation, or precipitation can occur if the excipient combination is not optimized. Research on lipid-based nanosystems containing this compound M 2125 CS investigated the influence of storage conditions (temperature, pH) on their stability. mdpi.com Maintaining low polydispersity index values and small particle sizes over time is indicative of good physical stability, which is influenced by the appropriate selection and ratio of this compound and other lipid components. mdpi.com

Drug-excipient compatibility studies are a crucial step in dosage form development. olemiss.edu These studies help identify potential interactions between the API and excipients like this compound that could lead to degradation or altered performance. While detailed data from specific compatibility studies involving this compound and a wide range of APIs were not extensively retrieved, the general principles of drug-excipient compatibility apply, necessitating evaluation for each specific formulation. The presence of ester linkages in this compound suggests a potential for transesterification or hydrolysis reactions, depending on the API and other components present, as well as environmental factors like moisture and temperature.

Interactive Table 2: Factors Influencing Formulation Stability with this compound (General Considerations)

FactorPotential Impact on Stability
API Chemical NaturePotential for interaction (e.g., hydrolysis, transesterification)
Presence of WaterCan promote hydrolysis of esters in this compound
Storage TemperatureHigher temperatures can accelerate degradation reactions
Presence of Other ExcipientsSynergistic or antagonistic effects on stability; potential for incompatibility
pH of Aqueous PhaseCan influence hydrolysis rate of esters

Advanced Research Perspectives and Future Directions for Labrafil

Novel Applications of Labrafil in Emerging Drug Delivery Technologies

This compound's amphiphilic nature makes it a valuable component in the development of advanced drug delivery systems aimed at overcoming challenges associated with drug solubility and permeability. A significant area of research focuses on its role in lipid-based formulations, particularly self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS). These systems, often containing specific grades like this compound M 1944 CS or this compound M 2125 CS, can spontaneously form fine oil-in-water emulsions or nanoemulsions upon contact with aqueous media, thereby improving drug solubilization and enhancing oral absorption globalresearchonline.netoatext.combrieflands.commdpi.comcore.ac.ukgattefosse.comnih.gov. Studies have demonstrated that SEDDS formulations incorporating this compound M1944CS can lead to significantly higher and more rapid drug release compared to unprocessed drug powder oatext.com. The ability of these systems to form nano-sized dispersions contributes to their effectiveness oatext.com.

Beyond oral delivery, this compound is being investigated for use in other emerging delivery routes and technologies. It has been explored as a component in lipid-based nanosystem formulations, including nanoparticles mdpi.comresearchgate.netdntb.gov.ua. Research indicates its potential in topical formulations, sometimes in association with other excipients gattefosse.com. Furthermore, this compound M 2125 CS has been selected as a potential permeation-enhancing excipient in the context of developing carriers for improved absorption through biological barriers dntb.gov.ua. The integration of this compound into polymeric nanoparticles has also been explored for drug delivery applications mdpi.com.

The versatility of this compound allows its incorporation into various innovative formulations designed to improve drug performance. For instance, it has been used in the preparation of solid dispersions to enhance the dissolution rate of poorly soluble drugs mazums.ac.irresearchgate.net. The resulting amorphous state of the drug within the solid dispersion, facilitated by excipients like this compound M2130, contributes to this improved dissolution mazums.ac.irresearchgate.net.

Integration of this compound in Smart Materials and Nanotechnology

The application of this compound extends to the realm of nanotechnology and smart materials, primarily through its role in various nanoparticle formulations. This compound is utilized as a component in lipid-based nanosystems, including solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) mdpi.comresearchgate.netdntb.gov.uasaudijournals.comnih.gov. These lipid-based nanoparticles offer potential for improved drug delivery by enhancing solubility, protecting the drug, and facilitating targeted delivery nih.govresearchgate.net.

Specific research highlights the use of this compound as a surface modifier for nanoparticles. For example, this compound has been employed to functionalize poly(lactic-co-glycolic acid) (PLGA) nanoparticles, demonstrating improved passage across the blood-brain barrier in in vivo studies nih.gov. This suggests a potential for this compound to contribute to targeted drug delivery to specific tissues.

In the context of NLCs, this compound M 2130 CS has been used as a solid lipid component in their preparation saudijournals.com. Studies comparing NLCs and SLNs containing this compound have evaluated parameters such as particle size, entrapment efficiency, and in vitro drug release, indicating the influence of excipient choice on nanoparticle characteristics saudijournals.com.

The broader field of biofunctional excipients, which includes lipids like those found in this compound, is increasingly exploring integration with nanotechnology to create innovative drug delivery systems mdpi.com. This integration aims to leverage the benefits of both excipients and nanomaterials to address challenges in drug solubility, permeability, and targeted delivery mdpi.com. This compound's properties make it a suitable candidate for continued research in this area, potentially contributing to the development of smart materials that respond to specific biological stimuli or enable precise drug release.

Methodological Advancements in Characterizing this compound Formulations

The accurate and comprehensive characterization of formulations containing this compound is crucial for understanding their behavior and ensuring their quality and performance. Advanced analytical techniques are routinely employed to evaluate the physicochemical properties of these complex systems. Dynamic Light Scattering (DLS) is a primary method used to determine the mean size and polydispersity index of lipid-based nanosystems formulated with this compound, providing insights into the uniformity and size distribution of the colloidal particles mdpi.comresearchgate.netdntb.gov.ua.

To assess the stability of this compound-containing formulations, techniques like using a Turbiscan Lab® Expert instrument are employed. This non-invasive tool allows for the prediction of long-term stability and provides real-time monitoring of destabilization processes such as aggregation or phase separation mdpi.com.

A range of other established techniques are also vital for comprehensive characterization. These include particle size analysis (PSA), powder X-ray diffraction (PXRD) to assess crystallinity, differential scanning calorimetry (DSC) to study thermal behavior and drug-excipient interactions, and FT-IR spectroscopy to evaluate chemical interactions and drug stability mazums.ac.irresearchgate.netsaudijournals.comresearchgate.netcore.ac.ukresearchgate.net. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology and surface characteristics of formulations like nanoparticles and solid lipid microparticles saudijournals.comcore.ac.uk.

For assessing drug release from formulations, in vitro dissolution studies using apparatus like the USP type II (paddle) are standard practice oatext.commazums.ac.irresearchgate.netsaudijournals.comresearchgate.net. Pre-formulation studies often involve determining drug solubility in various lipids and excipients, including this compound, using appropriate analytical methods like UV spectrophotometry after centrifugation and collection of the supernatant mazums.ac.irsaudijournals.comcore.ac.ukijpsjournal.com. High-performance liquid chromatography (HPLC) coupled with UV detection is a sensitive and specific method for the quantitation of drugs within this compound-containing formulations core.ac.uk.

Unresolved Questions and Research Gaps in this compound Science

Despite the extensive research and widespread use of this compound in pharmaceutical formulations, several unresolved questions and research gaps remain, presenting opportunities for future investigation. One notable area concerns the stability of lipid-based formulations containing this compound. Research indicates that while many formulations can maintain stability under various conditions, there are often no universal storage conditions suitable for all formulation types, highlighting the need for customized stability assessments and potentially further understanding of the factors influencing long-term stability mdpi.comresearchgate.net.

There is a broader translational gap in drug delivery research, where the successful transition of novel formulations from basic research to clinical and commercial application remains a challenge researchgate.net. This gap also applies to innovative formulations incorporating this compound, suggesting a need for more research focused on scalability, manufacturing consistency, and clinical performance.

Furthermore, the detailed biofates of biofunctional excipients, including lipid-based ones like components of this compound, require further investigation, particularly concerning their biocompatibility, biodegradability, and how they can be tailored for specific drug delivery systems mdpi.com. A deeper understanding of how these excipients interact with biological systems post-administration is crucial.

Future studies are needed to systematically evaluate the effectiveness of incorporating excipients like this compound in different types of formulations for various administration routes and with drugs possessing diverse physicochemical properties mdpi.com. While research has explored several applications, a comprehensive understanding of the factors influencing success across different drug classes and delivery methods is still evolving.

Optimizing drug loading within formulations containing this compound, particularly in nanoparticles, presents another research gap. Studies have shown that high drug concentrations can negatively impact encapsulation efficiency and particle size, indicating a need for further research into maximizing drug payload while maintaining desirable formulation characteristics nih.govcore.ac.uk.

Q & A

Q. What physicochemical properties of Labrafil® are critical for its application in lipid-based formulations?

this compound®’s functionality in formulations is influenced by its hydrophilic-lipophilic balance (HLB ≈ 4–9), density (0.935–0.955 g/mL), and composition (mixture of mono-/di-/triglycerides and PEG esters). These properties determine its emulsification efficiency, solubility enhancement, and compatibility with other excipients. For instance, this compound® M 1944 CS (HLB 4) is suitable for low-HLB systems, while this compound® M 2125 CS (HLB 9) enhances solubility in polar environments .

Q. How does this compound® improve bioavailability in self-emulsifying drug delivery systems (SEDDS)?

this compound® acts as a surfactant or co-surfactant, reducing interfacial tension to form nanoemulsions with droplet sizes <300 nm. Its PEG esters enhance drug solubilization, as demonstrated in fenofibrate formulations where increasing this compound® concentration improved dissolution by 3–5× compared to free drug . Optimized SEDDS ratios (e.g., 34.20% this compound®/Capmul® MCM blend) balance particle size (49.14 nm) and transmittance (>94%) for rapid absorption .

Advanced Research Questions

Q. What experimental design strategies optimize this compound®-based transethosomal formulations?

Full factorial designs (e.g., 2⁴ or 2³ designs) quantify interactions between this compound® concentration, surfactant type (e.g., Tween 20®), and process variables (e.g., sonication time). For example, a 24-factorial design identified this compound®’s dominant role in reducing vesicle size (ZP = −35 mV) and dispersity (Φ < 0.3) in dexketoprofen-loaded transethosomes . Response surface methodologies (Box-Behnken) further refine co-surfactant ratios to stabilize droplet size .

Q. How should researchers resolve contradictions in this compound®’s emulsification efficiency across studies?

Contradictions often arise from lipid chain mismatches (e.g., this compound® M 2125 CS with Miglyol®) or surfactant ratios. Systematic analysis via ANOVA and Tukey’s post-hoc tests can isolate variables. For instance, this compound®-based emulsions showed turbidity due to inefficient chain alignment, whereas Cremophor® RH40 combinations achieved stable nanoemulsions . Pairing this compound® with medium-chain triglycerides (e.g., Capryol® 90) improves homogeneity .

Q. What methodologies ensure reliable assessment of this compound®’s biocompatibility in mucosal delivery?

Preclinical toxicity studies in Wistar rats (4-week oral exposure) and ex vivo nasal mucosa models (using TR146 cell lines) evaluate irritation potential. This compound® M 1944 CS at ≤40% w/w showed negligible cytotoxicity (<10% cell viability loss), validated via MTT assays and histopathology . Levene’s test and Kruskal-Wallis analysis confirm data normality and variance homogeneity .

Q. How does this compound® interact with cyclodextrins in inclusion complexation strategies?

this compound® enhances drug-cyclodextrin complex stability by reducing recrystallization. For eprosartan-LABRAFIL®/hydroxypropyl-β-cyclodextrin systems, phase solubility diagrams (Higuchi method) show a 1:1 stoichiometry with 2× solubility improvement. Differential scanning calorimetry (DSC) confirms amorphous phase formation .

Methodological Guidelines

  • Data Analysis : Use SAS® or Design Expert® for factorial design optimization. Apply non-parametric tests (e.g., Kruskal-Wallis) if data violate normality .
  • Formulation Screening : Prioritize pseudo-ternary phase diagrams to identify emulsification zones. Combine this compound® with Cremophor® RH40 (3:1 surfactant:co-surfactant) for stable nanoemulsions .
  • Safety Profiling : Follow OECD guidelines for acute toxicity studies, including hematological and histopathological endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.